REACTION_CXSMILES
|
[NH:1]1[CH2:4][CH2:3][CH2:2]1.[N:5]1[C:12](Cl)=[N:11][C:9](Cl)=[N:8][C:6]=1Cl>O>[N:1]1([C:6]2[N:8]=[C:9]([N:1]3[CH2:4][CH2:3][CH2:2]3)[N:11]=[C:12]([N:1]3[CH2:4][CH2:3][CH2:2]3)[N:5]=2)[CH2:4][CH2:3][CH2:2]1
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Compound LXXVI was prepared after the method of Schaefer (J Am Chem Soc (1955) 77 p592B)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC1)C1=NC(=NC(=N1)N1CCC1)N1CCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |